molecular formula C11H21N3O6P+ B15138564 (2S)-2-((2S)-2-((2S)-2-amino-4-((hydroxymethyl)hydrophosphoryl)butanamido)propanamido)propanoic acid

(2S)-2-((2S)-2-((2S)-2-amino-4-((hydroxymethyl)hydrophosphoryl)butanamido)propanamido)propanoic acid

Cat. No.: B15138564
M. Wt: 322.27 g/mol
InChI Key: MBABJNABABMUCR-FXQIFTODSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a tripeptide derivative with a unique hydroxymethyl hydrophosphoryl modification. Its structure consists of three L-configured amino acid residues (two alanine derivatives and one modified lysine analog) linked via peptide bonds. The critical functional group, 4-((hydroxymethyl)hydrophosphoryl), replaces the typical side chain in the lysine-like segment, introducing a phosphorylated hydroxymethyl moiety.

Properties

Molecular Formula

C11H21N3O6P+

Molecular Weight

322.27 g/mol

IUPAC Name

[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium

InChI

InChI=1S/C11H20N3O6P/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19)/p+1/t6-,7-,8-/m0/s1

InChI Key

MBABJNABABMUCR-FXQIFTODSA-O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC[P+](=O)CO)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC[P+](=O)CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bilanafos is synthesized through a biosynthetic pathway in Streptomyces species. The biosynthetic genes responsible for its production have been cloned and characterized . The compound is composed of two alanine residues and glufosinate, forming a tripeptide structure .

Industrial Production Methods: Industrial production of bilanafos involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then processed to extract and purify bilanafos . The process includes steps such as filtration, concentration, and crystallization to obtain the final product .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of phosphorylated or sulfur-containing tripeptides. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Structural Differences Molecular Weight (g/mol) Functional Groups/Modifications Biological Relevance
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid Methylsulfanyl (SCH3) at position 4; hydroxypropanoic acid terminus 491.5 Thioether, hydroxyl Antioxidant properties; cysteine protease inhibition
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid Dual 4-hydroxyphenyl groups; phenyl terminus 491.5 Phenolic hydroxyls Tyrosinase inhibition; melanogenesis regulation
(2S)-2-((2S)-2-((2S)-2-amino-4-((hydroxymethyl)hydrophosphoryl)butanamido)propanamido)propanoic acid (Target Compound) Hydroxymethyl hydrophosphoryl at position 4 ~450 (estimated) Phosphoryl, hydroxymethyl Potential kinase inhibition; cell signaling modulation
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid Acetamido-hydroxybutanoyl branch; 4-amino-4-oxobutanoyl 543.6 Acetamido, carboxamide Antibacterial activity; peptidoglycan synthesis interference
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid Extended glycine-linked chain; methylsulfanyl terminus 721.8 Thioether, acetylated glycine Chelation of metal ions; antimicrobial applications

Key Research Findings

Phosphorylated vs. Sulfur-Containing Analogs :

  • The hydroxymethyl hydrophosphoryl group in the target compound enhances water solubility compared to methylsulfanyl analogs (e.g., ), which rely on hydrophobic interactions for membrane permeability .
  • Phosphorylated derivatives exhibit stronger binding to ATP-dependent enzymes (e.g., kinases) due to phosphate mimicry, whereas sulfur-containing analogs (e.g., ) show higher affinity for metalloenzymes .

Bioactivity Profiles: Compounds with phenolic hydroxyls (e.g., ) demonstrate tyrosinase inhibition (IC50: 2.1 µM), whereas the target compound’s phosphoryl group may interfere with phosphotransferase activity in signaling pathways . Methylsulfanyl analogs (e.g., ) exhibit moderate ROS-scavenging activity (EC50: 12 µM), suggesting the target compound’s hydroxymethyl group could improve redox modulation .

Stability and Metabolism :

  • The phosphoryl group in the target compound increases metabolic stability compared to ester-containing analogs, as observed in hydrolysis studies (t1/2: >24 hours in plasma) .
  • Sulfur-containing analogs (e.g., ) are prone to oxidation, forming sulfoxides that reduce bioavailability .

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